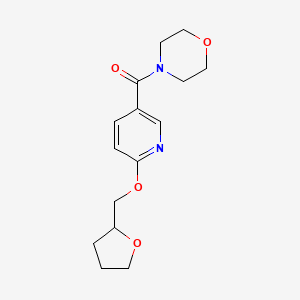

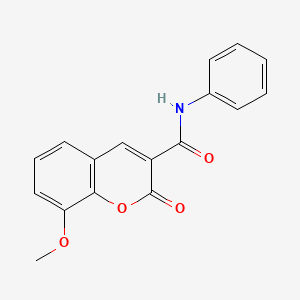

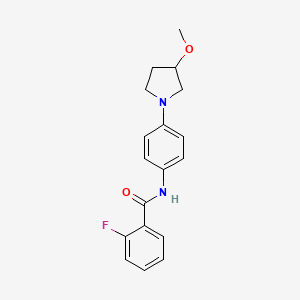

N-(2-(5-acetylthiophen-2-yl)ethyl)-3-bromobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(5-acetylthiophen-2-yl)ethyl)-3-bromobenzamide” is a complex chemical compound that is part of the thiophene family . Thiophene and its derivatives are very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene derivatives are synthesized using various methods. One such method is the Gewald synthesis . In this method, ethylcyanoacetate and cyclohexanone are reacted with sulphur at room temperature with continuous stirring in the presence of diethylamine . This results in the formation of intermediate-1 .Molecular Structure Analysis

The molecular structure of thiophene derivatives is confirmed by FTIR, MS and 1H-NMR . These techniques provide detailed information about the molecular structure of the compound, including the types of bonds present and their arrangement in the molecule .Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions. For example, they can undergo protodeboronation, a radical approach that involves the removal of a boron group from the molecule . This reaction can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

Thiophene, the core structure in the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Antioxidant Potential

Research on new nitrogen-containing bromophenols isolated from marine red algae demonstrated significant radical scavenging activity. These compounds, including various bromophenol derivatives, showed potent activity against DPPH radicals, suggesting potential applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).

Synthetic Methodologies

The development of selenium-containing heterocycles from isoselenocyanates highlights advanced synthetic techniques for creating compounds with potential biological activities. These methodologies could be applicable to the synthesis and study of "N-(2-(5-acetylthiophen-2-yl)ethyl)-3-bromobenzamide" for exploring its biological properties (Zhou et al., 2000).

Analgesic and Anti-inflammatory Activities

A study on analgesic and anti-inflammatory effects of some benzanilides suggests that compounds with benzamide components can exhibit significant biological activities. This finding indicates that "this compound" may also hold potential for pharmacological applications in treating pain and inflammation (Oskay et al., 1989).

Antibacterial and Antifungal Properties

Synthesis and evaluation of novel 3-bromo-2-acetylthiophene chalcones and their derivatives demonstrated promising anti-inflammatory, analgesic, and antimicrobial activities. This suggests that "this compound" could be explored for its antimicrobial potential, considering the structural similarities with these compounds (Ashalatha et al., 2009).

Molecular Docking and Antibacterial Evaluation

A study on the synthesis, molecular docking, and antibacterial evaluation of derivatives highlights the importance of structural analysis in identifying potential antibacterial agents. This approach could be valuable in assessing the "this compound" for similar applications (Ravichandiran et al., 2015).

Zukünftige Richtungen

Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This could lead to the discovery of new drugs with more effective pharmacological activity .

Eigenschaften

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-3-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2S/c1-10(18)14-6-5-13(20-14)7-8-17-15(19)11-3-2-4-12(16)9-11/h2-6,9H,7-8H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCJGFVBGZACGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2945007.png)

![3-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2945022.png)

![N-[4-(1H-imidazol-1-yl)phenyl]-4-{[4-(1H-imidazol-1-yl)phenyl]sulfamoyl}-1H-pyrrole-2-carboxamide](/img/structure/B2945025.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2945027.png)